molecular formula C18H22N4OS B2362987 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013838-45-3

1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2362987
CAS No.: 1013838-45-3
M. Wt: 342.46
InChI Key: QUWKMGCVUVSXLQ-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a benzothiazole moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate pyrazole derivative under controlled conditions. The reaction may involve the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. Molecular docking studies have shown that this compound can interact with proteins involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Uniqueness: 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methylpropyl)-5-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-11(2)10-19-17(23)14-9-15(12(3)4)22(21-14)18-20-13-7-5-6-8-16(13)24-18/h5-9,11-12H,10H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWKMGCVUVSXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C(=C1)C(C)C)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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